2,5-Bis(trifluoromethyl)furan
Overview
Description
“2,5-Bis(trifluoromethyl)furan” is a heterocyclic organic compound . It is a derivative of a broader class of compounds known as furans .
Molecular Structure Analysis
The molecular formula of “2,5-Bis(trifluoromethyl)furan” is C6H2F6O . The average mass is 204.070 Da and the monoisotopic mass is 204.000977 Da .
Chemical Reactions Analysis
The chemical reactions of “2,5-Bis(trifluoromethyl)furan” have been reviewed in several studies . For example, the reaction of 2,5-furandicarboxylic acid with five equivalents of sulfur tetrafluoride provided 2,5-bis(trifluoromethyl)furan as a major product .
Scientific Research Applications
1. Synthesis of Monomers for Polymer Production “2,5-Bis(trifluoromethyl)furan” can be used as a monomer in the synthesis of polymers. For example, derivatives of furan, such as 2,5-bis(aminomethyl)furan, have been synthesized from biomass-derived compounds and can be used in the production of polyurethane foams and polyesters .
Catalysis and Chemical Reactions
This compound may serve as a catalyst or intermediate in chemical reactions. The controlled reaction pathways over certain catalysts can enhance the sequence of dehydration–hydrogenation processes .
Pharmaceutical Applications
Furan derivatives have been explored for their antibacterial properties. While not directly related to “2,5-Bis(trifluoromethyl)furan”, similar structures have been designed with furan scaffolds for potential use in antibacterial drugs .
Material Science
In material science, furan derivatives are investigated for their properties when incorporated into materials like epoxy resins. They can influence the synthesis strategies and reactions that lead to a variety of polymers .
Fluorination Chemistry
The compound’s fluorinated groups make it relevant in fluorination chemistry, where it could be used to introduce trifluoromethyl groups into other molecules, potentially altering their chemical and physical properties .
Energy Sector
Although not directly mentioned for “2,5-Bis(trifluoromethyl)furan”, furan derivatives like furfural have applications related to energy, such as new fuels and solvents . It’s plausible that “2,5-Bis(trifluoromethyl)furan” could also find use in this sector due to its structural similarities.
Safety And Hazards
properties
IUPAC Name |
2,5-bis(trifluoromethyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F6O/c7-5(8,9)3-1-2-4(13-3)6(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGLWGFLVRSWIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371167 | |
Record name | 2,5-bis(trifluoromethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trifluoromethyl)furan | |
CAS RN |
56286-72-7 | |
Record name | 2,5-bis(trifluoromethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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